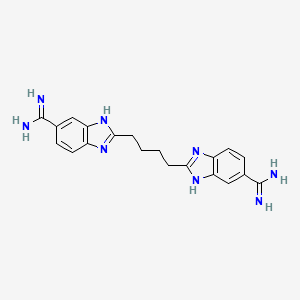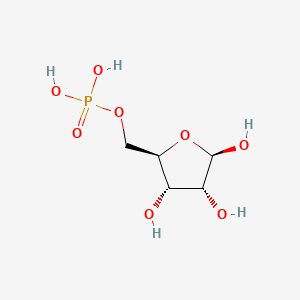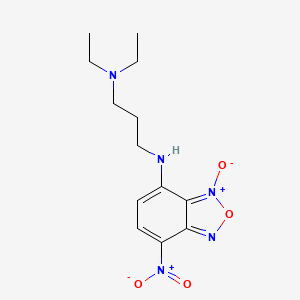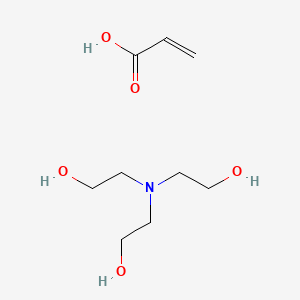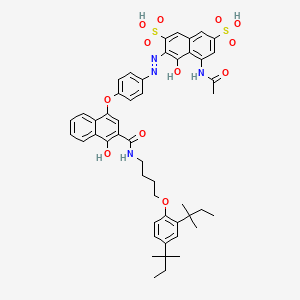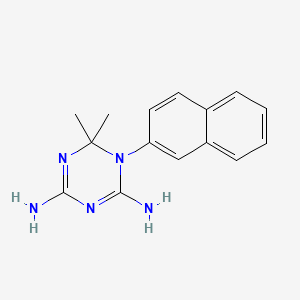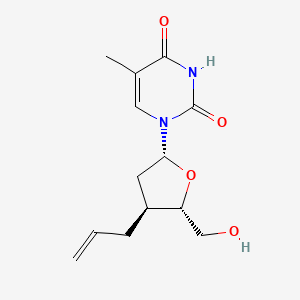
3'-Allyl-3'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Allyl-3’-deoxythymidine is a modified nucleoside analog derived from thymidine. It features an allyl group attached to the 3’ position of the deoxyribose sugar, replacing the hydroxyl group typically found in thymidine. This modification can significantly alter the compound’s biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Allyl-3’-deoxythymidine typically involves the allylation of 3’-deoxythymidine. One common method is the 1,3-dipolar cycloaddition of alkenes to 3’-azido-3’-deoxythymidine, which can be performed under mild conditions without the need for transition metal catalysts . This reaction can be carried out using acrylonitrile, acrylamide, vinyl acetate, and allyl alcohol as dipolarophiles .
Industrial Production Methods
While specific industrial production methods for 3’-Allyl-3’-deoxythymidine are not well-documented, the general principles of nucleoside analog synthesis apply. These typically involve large-scale chemical reactions in controlled environments, ensuring high purity and yield. The use of automated synthesis equipment and stringent quality control measures are standard practices in the industry.
Chemical Reactions Analysis
Types of Reactions
3’-Allyl-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3’-Allyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 3’-Allyl-3’-deoxythymidine involves its incorporation into DNA during replicationThis can disrupt the replication of viral or cancerous cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Fluoro-3’-deoxythymidine (FLT): Used in imaging studies to monitor cellular proliferation.
3’-Deoxy-3’-thiothymidine (S-dT): Studied for its potential anticancer properties.
Uniqueness
3’-Allyl-3’-deoxythymidine is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. Unlike AZT, which primarily targets viral reverse transcriptase, 3’-Allyl-3’-deoxythymidine may have broader applications due to its ability to interfere with DNA synthesis in various contexts .
Properties
CAS No. |
120232-10-2 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-enyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
InChI Key |
HZSCNTUVLCLTPA-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC=C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


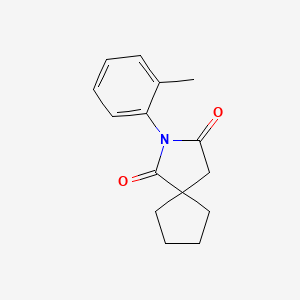

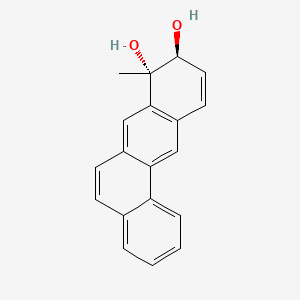

![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)

